4-(5-Chloro-2-methoxyanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid
Description
This compound is a derivative of 4-oxobutanoic acid, featuring two distinct substituents: a 5-chloro-2-methoxyanilino group at position 4 and a 3-(dimethylamino)propylamino group at position 2. The chloro and methoxy groups on the aniline ring may influence electronic and steric interactions, while the dimethylamino-propylamino side chain could enhance solubility or receptor-binding affinity.
Properties
IUPAC Name |
4-(5-chloro-2-methoxyanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O4/c1-20(2)8-4-7-18-13(16(22)23)10-15(21)19-12-9-11(17)5-6-14(12)24-3/h5-6,9,13,18H,4,7-8,10H2,1-3H3,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPSLARSSZYZAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(CC(=O)NC1=C(C=CC(=C1)Cl)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of 5-chloro-2-methoxyaniline. This intermediate is then reacted with various reagents to introduce the amino and oxo groups. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties, including potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to changes in biological activity. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 4-oxobutanoic acid backbone but differ in substituents, enabling comparative analysis of structure-activity relationships (SAR):
Table 1: Structural and Physicochemical Comparison
*The target compound’s molecular formula can be inferred as C₁₇H₂₄ClN₃O₄ (exact value requires experimental validation).
†Estimated based on analogs.
Key Structural Differences and Implications
Substituent Diversity: Analog 1 () replaces the methoxy and propylamino groups with a butyrylamino moiety, likely reducing polarity compared to the target compound. This substitution could alter membrane permeability or metabolic stability. Sarpogrelate HCl () incorporates a phenoxy-propan-2-yloxy chain linked to a methoxyphenethyl group, significantly increasing molecular weight and hydrophobicity.
Pharmacological Relevance: Sarpogrelate HCl’s clinical application as a 5-HT2A antagonist suggests that dimethylamino and aromatic ether groups (as seen in the target compound) are compatible with receptor binding. However, the target’s propylamino side chain might confer distinct pharmacokinetic profiles.
Synthetic Challenges :
- The target compound’s synthesis would likely involve multi-step condensation and protection-deprotection strategies, akin to methods used for Analog 1 (Claisen-Schmidt condensation; ) and Sarpogrelate HCl (etherification; ).
Biological Activity
4-(5-Chloro-2-methoxyanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid is a synthetic compound with potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of 4-(5-Chloro-2-methoxyanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid can be represented as follows:
- Molecular Formula: C₁₅H₁₈ClN₃O₃
- Molecular Weight: 319.77 g/mol
This compound features a chloro-substituted aniline moiety and a propylamino group, which may influence its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with quinazoline frameworks have shown promise against various cancer types, including breast cancer. These compounds often demonstrate cytotoxic activity through mechanisms involving apoptosis and cell cycle arrest .
Case Study:
A study focusing on related compounds demonstrated that substituted tetrazoloquinazoline derivatives exhibited cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation. The binding stability and interaction with target proteins were analyzed using molecular docking studies, revealing promising therapeutic potentials .
Antimicrobial Activity
Compounds structurally related to 4-(5-Chloro-2-methoxyanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid have also been evaluated for antimicrobial properties. The presence of the chloro group in the aniline structure is known to enhance the antimicrobial activity of similar compounds by increasing their lipophilicity, which aids in membrane penetration .
Pharmacokinetics
The pharmacokinetic profile is crucial for assessing the viability of any drug candidate. Similar compounds have been evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties. Studies suggest that many derivatives comply with Lipinski's Rule of Five, indicating favorable oral bioavailability and permeability characteristics .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value | Reference |
|---|---|---|---|
| Tetrazoloquinazoline Derivative | Anticancer | >1000 ppm | |
| 5-Chloro-2-methoxyaniline Derivative | Antimicrobial | Not specified |
Detailed Mechanistic Insights
The mechanism of action for anticancer activity typically involves:
- Induction of Apoptosis: Activation of intrinsic pathways leading to cell death.
- Cell Cycle Arrest: Interference with key regulatory proteins that control cell division.
In antimicrobial applications, the mechanism may involve:
- Disruption of Cell Membrane Integrity: Leading to cell lysis.
- Inhibition of Nucleic Acid Synthesis: Preventing bacterial replication.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
